molecular formula C15H14O3 B018438 Ethyl 4-methyl-1-naphthoylformate CAS No. 101093-81-6

Ethyl 4-methyl-1-naphthoylformate

Cat. No. B018438
M. Wt: 242.27 g/mol
InChI Key: RTYLWBWBCMIRBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to ethyl 4-methyl-1-naphthoylformate often involves Heck coupling reactions, as detailed in the synthesis of naphtho[2,1-f]isoquinolines through a Heck-mediated process that includes cyclization of [2-(2-styrylphenyl)ethyl]carbamic acid ethyl esters and 2-styryl-benzoic acid methyl esters (Pampín et al., 2003). These methods highlight the versatility of ethyl esters in facilitating complex molecular constructions through palladium-catalyzed reactions.

Molecular Structure Analysis

Structural analysis of similar compounds, such as ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxylate, reveals intricate details about their crystal and molecular structures, including specific space groups and hydrogen bonding interactions (Dong & Quan, 2000). These studies provide foundational knowledge for understanding the molecular geometry and stability of ethyl 4-methyl-1-naphthoylformate.

Chemical Reactions and Properties

Ethyl 4-methyl-1-naphthoylformate can participate in various chemical reactions, leveraging its activated unsaturated system. For instance, chalcone derivatives, which share a similar structural motif, are known for their ability to undergo conjugated addition reactions in the presence of basic catalysts, demonstrating a range of biological activities (Kaur et al., 2012).

Physical Properties Analysis

The physical properties of ethyl esters similar to ethyl 4-methyl-1-naphthoylformate, such as solubility, crystallization behavior, and thermal stability, can be inferred from compounds like ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, whose synthesis and structural determination provide insight into these critical attributes (Zhou et al., 2008).

Scientific Research Applications

Fluorescence Studies

  • Interaction with Proteins: Research on the interaction of fluorescent probes, closely related to "Ethyl 4-methyl-1-naphthoylformate," with Bovine Serum Albumin (BSA) utilized fluorescence spectral studies. This demonstrated how such compounds can be used to investigate protein-binding dynamics and the mode of quenching, which is crucial for understanding drug-protein interactions (Ghosh, Rathi, & Arora, 2016).

Synthesis and Structural Analysis

  • Enaminone Isomers: The reaction of related compounds with 1-naphthylamine showcased the synthesis of enaminone isomers, revealing insights into tautomeric forms and their stability, which are significant in drug design and development (Brbot-Šaranović et al., 2001).
  • Naphthalene Synthesis: An efficient method for synthesizing functionalized naphthalenes, involving ethyl (E)-2-ethynyl/alkynyl cinnamates, was developed through Pt-catalyzed hydroarylation. This process is crucial for creating complex organic molecules with potential applications in materials science and pharmaceuticals (Kang, Kim, Oh, & Lee, 2012).

Protein-Cofactor Interactions

  • Photosystem I Interactions: Studies on monosubstituted n-alkyl naphthoquinones, including derivatives of "Ethyl 4-methyl-1-naphthoylformate," when incorporated into Photosystem I, reveal the orientation and interaction of these compounds with the protein's cofactor sites. This research is fundamental in understanding photosynthetic energy conversion and its potential biomimetic applications (Pushkar et al., 2002).

Polymer Synthesis

  • Branched Polyethylene: The synthesis of branched polyethylene using nickel(II) catalysts, which involved structural variations of ligands similar to "Ethyl 4-methyl-1-naphthoylformate," highlights the influence of molecular architecture on polymer properties. This research is vital for developing new materials with tailored features for industrial applications (Gates et al., 2000).

Optical Properties and Disease Diagnosis

  • Fluorescent Probes for Alzheimer's: A study synthesized a novel fluorescent probe for β-amyloids, demonstrating the application of naphthalene derivatives in diagnosing Alzheimer's disease. This work underscores the importance of chemical synthesis in developing diagnostic tools for neurodegenerative diseases (Fa et al., 2015).

properties

IUPAC Name

ethyl 2-(4-methylnaphthalen-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-9-8-10(2)11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYLWBWBCMIRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641297
Record name Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-1-naphthoylformate

CAS RN

101093-81-6
Record name Ethyl (4-methylnaphthalen-1-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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